molecular formula C8H17Br B13198448 4-(Bromomethyl)-2-methylhexane

4-(Bromomethyl)-2-methylhexane

Cat. No.: B13198448
M. Wt: 193.12 g/mol
InChI Key: MSEWQYMTOKBUDN-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methylhexane is an organic compound characterized by a bromomethyl group attached to the fourth carbon of a 2-methylhexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methylhexane typically involves the bromination of 2-methylhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or hydrobromic acid in the presence of a catalyst can also be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methylhexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Bromomethyl)-2-methylhexane is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methylhexane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic pathways to create complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-methylhexane
  • 4-(Iodomethyl)-2-methylhexane
  • 4-(Hydroxymethyl)-2-methylhexane

Comparison

4-(Bromomethyl)-2-methylhexane is unique due to the presence of the bromine atom, which is a good leaving group, making it highly reactive in substitution and elimination reactions. Compared to its chloro and iodo analogs, the bromine derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H17Br

Molecular Weight

193.12 g/mol

IUPAC Name

4-(bromomethyl)-2-methylhexane

InChI

InChI=1S/C8H17Br/c1-4-8(6-9)5-7(2)3/h7-8H,4-6H2,1-3H3

InChI Key

MSEWQYMTOKBUDN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)CBr

Origin of Product

United States

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